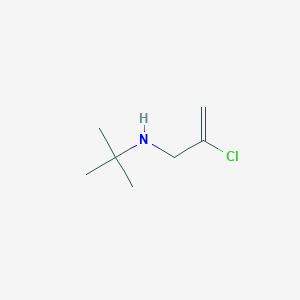

n-Tert-butyl-2-chloroprop-2-en-1-amine

Descripción

n-Tert-butyl-2-chloroprop-2-en-1-amine is a tertiary amine characterized by a tert-butyl group attached to a nitrogen atom, a chlorinated propenyl chain, and an unsaturated double bond in the propene moiety.

Propiedades

Número CAS |

17026-97-0 |

|---|---|

Fórmula molecular |

C7H14ClN |

Peso molecular |

147.64 g/mol |

Nombre IUPAC |

N-(2-chloroprop-2-enyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C7H14ClN/c1-6(8)5-9-7(2,3)4/h9H,1,5H2,2-4H3 |

Clave InChI |

FIUOOQWEGAFTEG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NCC(=C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution of tert-Butylamine

The most direct route involves reacting tert-butylamine with 2-chloroprop-2-en-1-yl chloride in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like triethylamine is employed to deprotonate the amine, facilitating the nucleophilic attack on the allylic chloride.

Reaction Conditions

This method is limited by competing elimination pathways, particularly at elevated temperatures, which generate 2-methylpropene as a byproduct.

Catalytic Coupling of tert-Butylamine with Propargyl Chloride

An alternative approach utilizes transition-metal catalysts to couple tert-butylamine with propargyl chloride, followed by hydrochlorination. Palladium(II) acetate in the presence of a phosphine ligand (e.g., triphenylphosphine) promotes the formation of the propargyl intermediate, which is subsequently treated with HCl gas to install the chlorine atom.

Optimization Insights

This route offers superior regiocontrol compared to nucleophilic substitution but requires stringent anhydrous conditions to prevent catalyst deactivation.

Reductive Amination of Chlorinated Allyl Ketones

A less conventional method involves reductive amination of 2-chloroallyl ketones with tert-butylamine using sodium cyanoborohydride (NaBH₃CN). The ketone substrate is generated via Friedel-Crafts acylation of chloroethylene.

Key Observations

While mechanistically elegant, this method’s practicality is hampered by multi-step synthesis of the ketone precursor.

Reaction Kinetics and Byproduct Analysis

Competing Elimination Pathways

In nucleophilic substitution reactions, the formation of 2-methylpropene (C₄H₈) is a major side reaction, particularly above 30°C. Gas chromatography-mass spectrometry (GC-MS) analyses reveal a linear correlation between temperature and byproduct yield (R² = 0.94).

Byproduct Mitigation Strategies

Acid-Base Interactions in Solvent Systems

The tert-butylamine’s basicity (pKₐ ≈ 10.7) necessitates careful solvent selection. Protic solvents like ethanol promote proton transfer, accelerating substitution but increasing salt precipitation. Aprotic solvents enhance nucleophilicity but may require phase-transfer catalysts for biphasic systems.

Solvent Performance Comparison

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.5 | 68 | 15 |

| DMF | 36.7 | 72 | 12 |

| Dichloromethane | 8.9 | 65 | 18 |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

n-Tert-butyl-2-chloroprop-2-en-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include tert-butyl-2-hydroxyprop-2-en-1-amine, tert-butyl-2-aminoprop-2-en-1-amine, and tert-butyl-2-thiolprop-2-en-1-amine.

Oxidation: Products include tert-butyl-2-chloroprop-2-en-1-oxide and other oxidized derivatives.

Reduction: Products include tert-butyl-2-aminoprop-2-en-1-amine and other reduced derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of n-Tert-butyl-2-chloroprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

Key Observations:

- Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance than methyl (as in n-tert-butyl-2-methylpropan-1-amine) but less than benzhydryl (as in N-benzhydrylprop-2-en-1-amine). This balance may optimize catalytic activity in asymmetric synthesis .

- Electrophilicity: The chlorine atom in n-tert-butyl-2-chloroprop-2-en-1-amine enhances electrophilic character compared to non-halogenated analogues, enabling SN2 reactions or metal-catalyzed cross-couplings.

- Synthetic Utility : Compounds with allyl or propenyl groups (e.g., N-allyl-N-benzyl derivatives) are frequently used in Heck reactions or as ligands, suggesting similar applications for the target compound .

Stability and Functional Group Compatibility

- Thermal Stability : The tert-butyl group imparts thermal stability, but the allylic chlorine may render the compound prone to decomposition at elevated temperatures.

- Oxidative Sensitivity: Unlike benzyl-protected amines (e.g., N-benzyl derivatives), the tert-butyl group is resistant to hydrogenolysis, making the compound suitable for hydrogenation-sensitive reactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for n-Tert-butyl-2-chloroprop-2-en-1-amine?

The synthesis of n-Tert-butyl-2-chloroprop-2-en-1-amine (CAS 17026-97-0) typically involves nucleophilic substitution or condensation reactions. For analogous tert-butyl amine derivatives, methods include:

- Alkylation of tert-butylamine with chloroalkenes under controlled temperatures (0–25°C) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Catalytic approaches using bases (e.g., KCO) to deprotonate intermediates, improving reaction efficiency .

- Purification via column chromatography or recrystallization to isolate the product. Ensure anhydrous conditions to avoid hydrolysis of the chloropropenyl moiety .

Q. What analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the tert-butyl group (δ ~1.2 ppm for H) and chloropropenyl structure (δ 4.5–5.5 ppm for vinyl protons) .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 147.649 (M) align with the molecular formula CHClN .

- X-ray Crystallography: Resolves stereochemistry and bond angles, though crystal growth may require slow evaporation of volatile solvents .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .

- Storage: Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

- Toxicity Data: Limited toxicity information is available; assume acute toxicity (Category 4 for oral/dermal/inhalation) and follow institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Contradictions often arise from variations in:

- Reagent purity: Impurities in tert-butylamine or chloroalkene precursors reduce yields. Use freshly distilled reagents .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Optimize solvent choice via kinetic studies .

- Catalyst loading: Screen catalytic bases (e.g., DBU vs. KCO) to identify optimal conditions .

- Reproducibility: Document reaction parameters (temperature gradients, stirring rates) meticulously .

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

The tert-butyl group and chloropropenyl moiety make it a potential precursor for chiral ligands:

- Coordination chemistry: The amine group binds transition metals (e.g., Pd, Cu), enabling asymmetric C–C bond formation in cross-coupling reactions .

- Modular synthesis: Functionalize the chloropropenyl group with enantioselective substituents (e.g., biphenyl groups) to tune steric and electronic properties .

Q. How can computational methods predict reactivity or stability of this compound?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C–Cl bond to assess hydrolysis susceptibility .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media .

- PubChem descriptors (e.g., topological polar surface area, logP) predict bioavailability for pharmacological applications .

Q. What strategies address stereochemical challenges in derivatives of this compound?

- Chiral auxiliaries: Introduce tert-butylsulfonyl or Boc groups to control stereochemistry during alkylation .

- Asymmetric hydrogenation: Use chiral catalysts (e.g., Ru-BINAP) to reduce prochiral alkenes selectively .

- Dynamic Resolution: Employ enzymes (lipases) for kinetic resolution of racemic mixtures .

Q. How is this compound applied in medicinal chemistry or drug discovery?

- Scaffold for bioactive molecules: The chloropropenyl group serves as a Michael acceptor in covalent inhibitor design .

- In-vitro studies: Derivatives are used to probe enzyme inhibition (e.g., kinases) or receptor binding, though FDA approval is absent .

- Toxicity screening: Prioritize Ames tests and hepatocyte assays due to structural alerts (chlorinated alkenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.